molecular formula C20H16ClN3O2S2 B2406457 4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309826-09-1

4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2406457
CAS No.: 2309826-09-1
M. Wt: 429.94
InChI Key: YGPCGQFWCUSVEW-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: is a complex organic compound that features a chloro group, two methyl groups, a thiazolo[5,4-b]pyridin moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridin core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives. Subsequent steps may include chlorination, methylation, and sulfonamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chloro group can be oxidized to form a chloro oxide.

  • Reduction: : The nitro group in the thiazolo[5,4-b]pyridin moiety can be reduced to an amine.

  • Substitution: : The methyl groups can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Nucleophiles such as hydroxide (OH⁻) and alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of chloro oxide derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound can be compared with other similar compounds that share structural features such as chloro groups, methyl groups, thiazole rings, and sulfonamide groups. Some similar compounds include:

  • 4-chloro-2,5-dimethylbenzenesulfonamide

  • N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

  • 2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

These compounds may have similar or differing biological activities and applications, highlighting the uniqueness of 4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide .

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-12-11-18(13(2)10-16(12)21)28(25,26)24-15-7-5-14(6-8-15)19-23-17-4-3-9-22-20(17)27-19/h3-11,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPCGQFWCUSVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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